
1,4-Benzodioxin, 6-(1,1-dimethylethyl)-2,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzodioxin, 6-(1,1-dimethylethyl)-2,3-dihydro- is an organic compound with the molecular formula C12H14O2. It belongs to the class of benzodioxins, which are heterocyclic compounds containing a benzene ring fused to a dioxin ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin, 6-(1,1-dimethylethyl)-2,3-dihydro- typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method involves the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile as the reaction medium. The reaction proceeds at room temperature and yields the desired benzodioxin derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
化学反应分析
Types of Reactions
1,4-Benzodioxin, 6-(1,1-dimethylethyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxins, depending on the specific reaction conditions and reagents used .
科学研究应用
1,4-Benzodioxin, 6-(1,1-dimethylethyl)-2,3-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific photophysical properties, such as luminescent materials
作用机制
The mechanism of action of 1,4-Benzodioxin, 6-(1,1-dimethylethyl)-2,3-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
1,3-Benzodioxane: Another benzodioxin derivative with similar structural features but different reactivity and applications.
4H-benzo[d][1,3]dioxin-4-one: A related compound with a different oxidation state and distinct biological activities.
Benzo-1,3-oxathiine: A sulfur-containing analog with unique chemical properties and applications
Uniqueness
1,4-Benzodioxin, 6-(1,1-dimethylethyl)-2,3-dihydro- is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
93591-46-9 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
6-tert-butyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)9-4-5-10-11(8-9)14-7-6-13-10/h4-5,8H,6-7H2,1-3H3 |
InChI 键 |
DGNGLIIXSGEQSG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


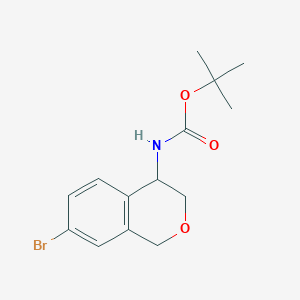

![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)
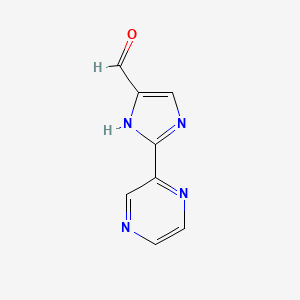
![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)
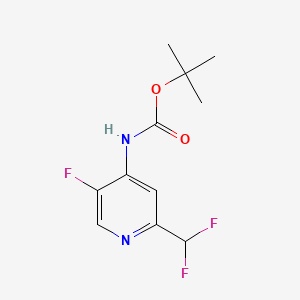
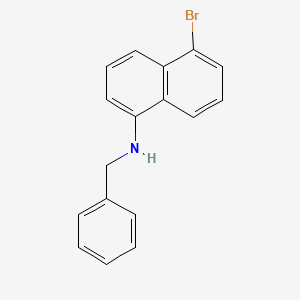
![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)
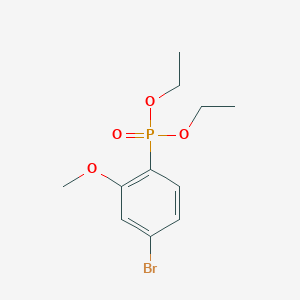
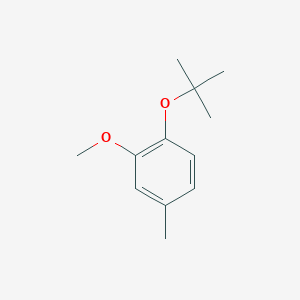
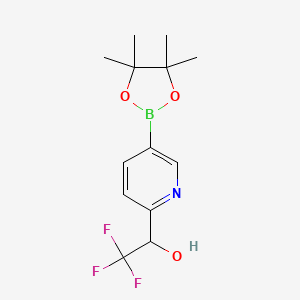

![6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)
